molecular formula C12H22N2O2 B577545 2-(Boc-amino)-6-aza-spiro[3.4]octane CAS No. 1341038-64-9

2-(Boc-amino)-6-aza-spiro[3.4]octane

Cat. No.: B577545
CAS No.: 1341038-64-9
M. Wt: 226.32
InChI Key: RBGFMICDKNOJBB-UHFFFAOYSA-N
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Description

2-(Boc-amino)-6-aza-spiro[3.4]octane is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. The compound features a unique spirocyclic scaffold, which is a bicyclic structure connected by a single fully-substituted carbon atom. This structural motif imparts distinct three-dimensional properties to the molecule, making it a valuable building block in drug discovery and other scientific research applications .

Preparation Methods

The synthesis of 2-(Boc-amino)-6-aza-spiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations. The reaction conditions typically involve minimal chromatographic purifications, making the synthesis process efficient and straightforward .

Chemical Reactions Analysis

2-(Boc-amino)-6-aza-spiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-(Boc-amino)-6-aza-spiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules. In biology and medicine, the compound’s unique spirocyclic structure makes it a valuable scaffold for drug discovery, particularly in the development of novel therapeutics. Additionally, its physicochemical properties, such as lipophilicity and metabolic stability, make it an attractive candidate for pharmaceutical research .

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-6-aza-spiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile that can interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

2-(Boc-amino)-6-aza-spiro[3.4]octane can be compared with other spirocyclic compounds, such as 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane and 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane. These compounds share similar spirocyclic structures but differ in their functional groups and physicochemical properties. The presence of different heteroatoms (e.g., oxygen or sulfur) in the spirocyclic ring can influence the compound’s reactivity, stability, and biological activity. The unique combination of structural features in this compound makes it distinct and valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFMICDKNOJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164175
Record name Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341038-64-9
Record name Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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